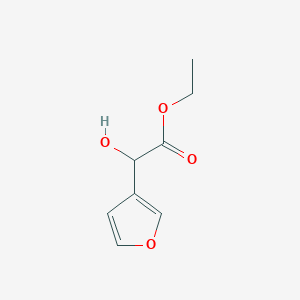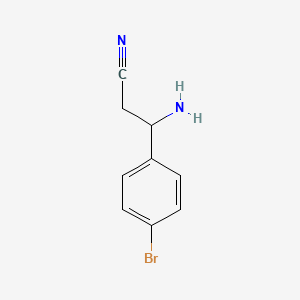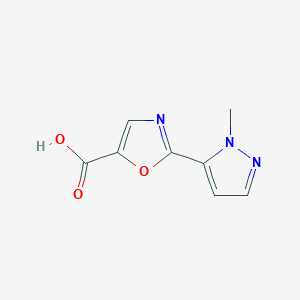![molecular formula C24H24O5 B13873691 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)
3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid is an organic compound with a complex structure that includes ethoxy, phenoxy, and methoxy functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-phenoxybenzyl alcohol with 4-bromophenol in the presence of a base to form an ether linkage. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
The compound’s potential biological activity makes it a candidate for studies in biochemistry and pharmacology. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic properties. Studies focus on its ability to modulate biological pathways and its efficacy in treating various diseases.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Ethoxy-3-methoxyphenyl)propanoic acid
- 3-(3-Hydroxy-4-methoxyphenyl)propionic acid
- 3-(4-Methoxyphenyl)propionic acid
Comparison
Compared to similar compounds, 3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid stands out due to its unique combination of functional groups. This combination imparts distinct chemical properties, such as enhanced reactivity and stability. Additionally, the presence of multiple aromatic rings and ether linkages provides opportunities for diverse chemical modifications and applications.
Eigenschaften
Molekularformel |
C24H24O5 |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
3-ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C24H24O5/c1-2-27-23(16-24(25)26)19-11-13-20(14-12-19)28-17-18-7-6-10-22(15-18)29-21-8-4-3-5-9-21/h3-15,23H,2,16-17H2,1H3,(H,25,26) |
InChI-Schlüssel |
INFWETYQHQCBJT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)OC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-pyridinyl)phenyl]Ethanone](/img/structure/B13873612.png)
![3-(6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-4-chlorophenol](/img/structure/B13873621.png)
![8-Quinolin-5-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13873628.png)


![2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13873642.png)
![Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)
![Methyl 4-chloro-5-iodo-2-[[2-(3-methyl-1,2-oxazol-5-yl)acetyl]amino]benzoate](/img/structure/B13873654.png)
![4-[3-(Bromomethyl)-5-fluorophenyl]morpholine](/img/structure/B13873658.png)

![tert-butyl N-[4-[[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]amino]phenyl]carbamate](/img/structure/B13873666.png)

![3,6-Dimethyl-1-thiophen-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B13873674.png)

